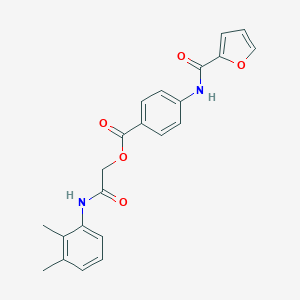
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate, also known as DFOB, is a chemical compound that has gained significant attention in the field of scientific research. DFOB is a chelator that is commonly used in the detection and treatment of iron overload disorders.
Mecanismo De Acción
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate works by binding to iron in the body, forming a complex that is then excreted through the urine. This process helps to remove excess iron from the body and prevent the complications associated with iron overload disorders. This compound has a high affinity for iron, which makes it an effective chelator for the treatment of these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to remove excess iron from the body, this compound has also been shown to have antioxidant properties. This means that it can help to reduce oxidative stress in the body, which can lead to a number of health problems. This compound has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body and prevent the development of chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate in lab experiments is its high affinity for iron. This makes it an effective tool for studying iron metabolism and the effects of iron overload on the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate. One area of interest is the development of new chelators that are more effective and less toxic than this compound. Another area of interest is the use of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, there is a need for more research on the long-term effects of this compound use, particularly in patients with iron overload disorders.
Métodos De Síntesis
The synthesis of 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate involves the reaction between 2-(2,3-Dimethylanilino)-2-oxoethyl 4-aminobenzoate and 2-furoyl chloride in the presence of triethylamine. This reaction results in the formation of this compound, which is then purified through column chromatography.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate has been extensively studied for its potential applications in the field of medicine. One of the primary uses of this compound is in the treatment of iron overload disorders, such as thalassemia and sickle cell disease. This compound works by binding to excess iron in the body, which can cause damage to organs and tissues. By removing excess iron, this compound can help to prevent the complications associated with iron overload disorders.
Propiedades
Fórmula molecular |
C22H20N2O5 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
[2-(2,3-dimethylanilino)-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C22H20N2O5/c1-14-5-3-6-18(15(14)2)24-20(25)13-29-22(27)16-8-10-17(11-9-16)23-21(26)19-7-4-12-28-19/h3-12H,13H2,1-2H3,(H,23,26)(H,24,25) |
Clave InChI |
UOKCATDVDMDMBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)
![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)